molecular formula C17H23N3O3 B4175845 N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide

N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide

Cat. No.: B4175845
M. Wt: 317.4 g/mol
InChI Key: UJTXXHDDSJDQPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexyl group, a nitro group, and a pyrrolidinyl group

Properties

IUPAC Name

N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(18-13-6-2-1-3-7-13)15-12-14(20(22)23)8-9-16(15)19-10-4-5-11-19/h8-9,12-13H,1-7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXXHDDSJDQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the nitro-substituted benzoyl chloride with cyclohexylamine under basic conditions.

    Pyrrolidinyl Substitution: The final step involves the substitution of the nitrobenzamide with pyrrolidine, which can be facilitated by using a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide core.

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Bases: Sodium hydride, potassium carbonate.

    Oxidizing Agents: m-chloroperbenzoic acid.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    N-oxides: Oxidation of the pyrrolidinyl group forms N-oxides.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The benzamide core provides a stable framework for these interactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-nitro-2-pyrrolidin-1-ylbenzamide: Similar compounds include other benzamides substituted with different alkyl or aryl groups, such as N-cyclohexyl-5-nitro-2-(1-piperidinyl)benzamide and N-cyclohexyl-5-nitro-2-(1-morpholinyl)benzamide.

Uniqueness

This compound is unique due to the combination of its cyclohexyl, nitro, and pyrrolidinyl substituents, which confer distinct physicochemical properties and biological activities. The presence of the pyrrolidinyl group, in particular, enhances its potential as a versatile scaffold in drug discovery and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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